1-Cyclohexyl-naphthalene, picrate
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Overview
Description
1-Cyclohexyl-naphthalene, picrate is a compound that combines the structural features of cyclohexyl and naphthalene rings with a picrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-naphthalene, picrate typically involves the reaction of cyclohexyl-naphthalene with picric acid. The reaction conditions often include the use of solvents such as ethanol or methanol to facilitate the reaction. The process involves the formation of a complex between the cyclohexyl-naphthalene and the picrate ion, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-naphthalene, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups in the picrate moiety to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the picrate moiety.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
1-Cyclohexyl-naphthalene, picrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-naphthalene, picrate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.
Pathways Involved: The picrate moiety can participate in electron transfer reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-naphthalene: Lacks the picrate group but shares the cyclohexyl and naphthalene rings.
Naphthalene Picrate: Contains the naphthalene and picrate moieties but lacks the cyclohexyl group.
Cyclohexylbenzene: Similar in structure but with a benzene ring instead of naphthalene.
Uniqueness
1-Cyclohexyl-naphthalene, picrate is unique due to the combination of cyclohexyl, naphthalene, and picrate groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
110746-97-9 |
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Molecular Formula |
C22H21N3O7 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-cyclohexylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H18.C6H3N3O7/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9-13H,1-3,7-8H2;1-2,10H |
InChI Key |
XVHUUHMXLNYKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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